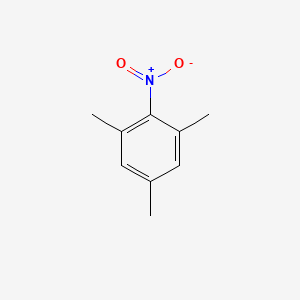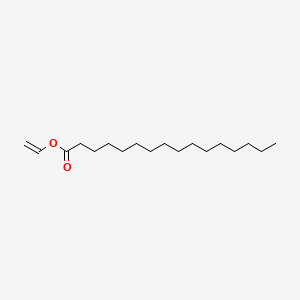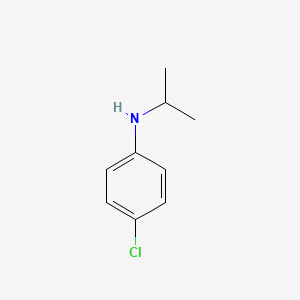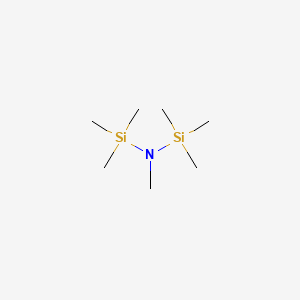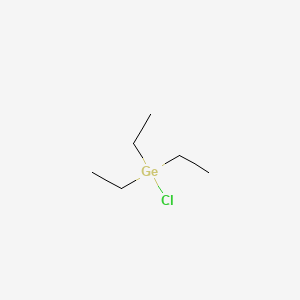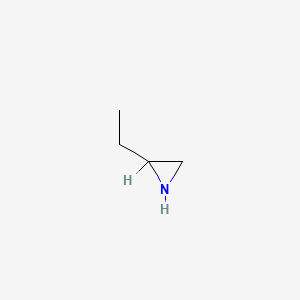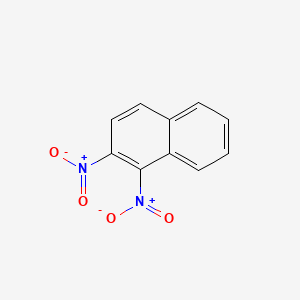
1,2-Dinitronaphthalene
描述
1,2-Dinitronaphthalene is an organic compound derived from naphthalene, characterized by the presence of two nitro groups (-NO2) attached to the naphthalene ring. This compound exists in several isomeric forms, including 1,3-dinitronaphthalene, 1,5-dinitronaphthalene, 1,4-dinitronaphthalene, and 1,8-dinitronaphthalene. This compound compounds are significant in various industrial applications, particularly in the production of dyes, explosives, and polyurethane intermediates .
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Dinitronaphthalene can be synthesized through the nitration of naphthalene or 1-nitronaphthalene. The nitration process typically involves the use of nitric acid and sulfuric acid as nitrating agents. For instance, the nitration of 1-nitronaphthalene with nitrogen dioxide (NO2) under mild conditions has been shown to produce dinitronaphthalene with high selectivity . Catalysts such as nickel acetate tetrahydrate (Ni(CH3COO)2·4H2O) can enhance the conversion rates and selectivity of the desired isomers .
Industrial Production Methods: In industrial settings, the production of dinitronaphthalene often involves the use of mixed acid nitration, where naphthalene is treated with a mixture of nitric acid and sulfuric acid. This method, while effective, generates significant amounts of corrosive waste acids and byproducts. Alternative methods, such as the use of solid acid catalysts and environmentally benign solvents, are being explored to improve the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions: 1,2-Dinitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Oxidation: this compound can be oxidized to form corresponding nitro derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products:
Reduction: Aminonaphthalene derivatives.
Substitution: Substituted naphthalene derivatives.
Oxidation: Nitro derivatives of naphthalene.
科学研究应用
1,2-Dinitronaphthalene has diverse applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Investigated for its potential genotoxic effects and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polyurethane intermediates, explosives, and other industrial chemicals
作用机制
The mechanism of action of dinitronaphthalene involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, such as reduction to amino groups or substitution reactions. The pathways involved in these reactions are influenced by the presence of catalysts and reaction conditions. For example, the reduction of dinitronaphthalene to aminonaphthalene involves the transfer of electrons to the nitro groups, facilitated by a catalyst .
相似化合物的比较
1,2-Dinitronaphthalene can be compared with other nitroaromatic compounds, such as:
Nitrobenzene: A simpler nitroaromatic compound with one nitro group attached to a benzene ring.
Trinitrotoluene (TNT): A more complex nitroaromatic compound with three nitro groups attached to a toluene ring.
Dinitrotoluene: Similar to dinitronaphthalene but with a toluene ring instead of a naphthalene ring.
Uniqueness: this compound is unique due to its multiple isomeric forms, each with distinct chemical properties and applications. Its ability to undergo various chemical reactions and its significance in industrial applications make it a valuable compound in both research and industry .
属性
IUPAC Name |
1,2-dinitronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKFCDGEFCOQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50947815 | |
| Record name | 1,2-Dinitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24934-47-2, 27478-34-8 | |
| Record name | 1,2-Dinitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dinitronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
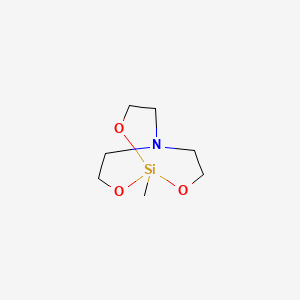



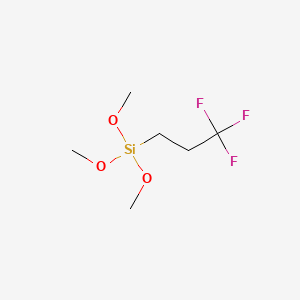
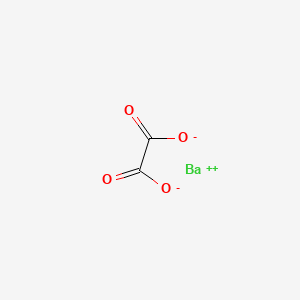
![N-[Bis(4-methoxyphenyl)methylene]benzylamine](/img/structure/B1583760.png)
